Triethylindium is primarily sourced through synthetic methods involving the reaction of indium halides with organometallic reagents. It falls under the category of organometallic compounds, which are characterized by the presence of metal-carbon bonds. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is triethylindium, and it is registered under the Chemical Abstracts Service number 923-34-2.
Triethylindium can be synthesized through several methods. One common route involves the reaction of indium(III) bromide with ethylmagnesium bromide in diethyl ether:
This method yields triethylindium along with magnesium bromide as a byproduct. Alternative synthesis routes may include using other organometallic compounds or different solvents, but the fundamental principle remains similar: forming metal-carbon bonds through reactions involving indium halides and alkyl groups .
The molecular structure of triethylindium consists of a central indium atom surrounded by three ethyl groups. The molecular weight of triethylindium is approximately 202.001 g/mol. Its melting point is around -31.9 °C, and it has a boiling point of approximately 184 °C .
The structure can be represented as follows:
Triethylindium exhibits high reactivity, particularly with water and halomethanes. When reacted with water, it produces diethylindium hydroxide and ethane:
Additionally, triethylindium reacts with halomethanes to form diethylindium halides:
where can be iodine or bromine . This reactivity makes triethylindium a valuable precursor in various chemical syntheses.
The mechanism of action for triethylindium primarily involves its role as a precursor in chemical vapor deposition (CVD) processes used to create thin films of indium compounds. In these processes, triethylindium decomposes at elevated temperatures to deposit indium onto substrates, forming high-purity indium layers essential for semiconductor applications . The thermal decomposition can be represented as follows:
This mechanism allows for controlled growth of semiconductor materials such as indium gallium arsenide (InGaAs) and indium phosphide (InP) .
Triethylindium is sensitive to oxidation and hydrolysis, making it reactive towards moisture in the air. It can spontaneously combust when exposed to air due to its high reactivity . Additionally, it is soluble in organic solvents but reacts vigorously with water.
Triethylindium serves critical roles in various scientific applications, particularly in the semiconductor industry:
The most historically prevalent method for synthesizing triethylindium employs the reaction of indium tribromide (InBr₃) with ethylmagnesium bromide (EtMgBr) in diethyl ether or tetrahydrofuran (THF) solvents. This approach falls under the category of conventional organometallic synthesis, where a metal halide undergoes alkylation via a Grignard reagent, facilitating the transfer of ethyl groups to the indium center. The reaction proceeds according to the stoichiometry:
InBr₃ + 3 EtMgBr → InEt₃ + 3 MgBr₂
This exothermic reaction typically requires careful temperature control, often conducted at or below 0°C initially, followed by gradual warming to room temperature to ensure complete reaction while minimizing undesirable side products like ethane or diethylindium bromide. The crude product mixture requires meticulous workup involving filtration to remove magnesium salts, followed by fractional distillation or sublimation under high vacuum to isolate pure, volatile InEt₃ (boiling point ~ 144°C) [1] [10]. The product yield and purity are heavily influenced by several critical parameters:
Table 1: Critical Parameters in InBr₃/EtMgBr Synthesis of InEt₃
Parameter | Optimal Range | Effect of Deviation | Byproduct Formation Risk |
---|---|---|---|
Solvent | Anhydrous Et₂O or THF | Lower yields in non-ether solvents; decomposition in protic solvents | Higher Mg salts, InEt₂Br |
Temperature | -10°C to 0°C (addition), then RT | Excessive heat → Decomposition (Ethane, In metal) | High (Decomposition) |
Stoichiometry | EtMgBr:InBr₃ ≥ 3:1 | Sub-stoichiometry → InEt₂Br, InEtBr₂ impurities | High (Mixed alkyl halides) |
Reaction Time | 4-12 hours (post-addition) | Insufficient time → Incomplete reaction | Moderate (Unreacted InBr₃) |
Purity of InBr₃ | ≥ 99.9%, anhydrous | Hydrated InBr₃ → Hydrolysis (In(OH)₃, Ethane) | Very High (Hydrolysis) |
A significant limitation of this method is the copious formation of magnesium bromide salts, which complicate the filtration process and can occlude product, reducing effective yield. Furthermore, the hygroscopic nature of both InBr₃ and the MgBr₂ byproduct necessitates strictly anhydrous and oxygen-free conditions (<1 ppm H₂O/O₂), requiring Schlenk line or glovebox techniques. Solvent choice significantly impacts yield; ethereal solvents like THF or diethyl ether coordinate to the magnesium, facilitating the reaction, but their relatively high boiling points can make complete removal prior to distillation challenging, potentially leading to solvent-coordinated adducts like InEt₃·OEt₂ which decompose upon heating. Despite these challenges, this route remains a fundamental laboratory method due to the commercial availability of starting materials and relatively straightforward setup [1] [10].
To circumvent the limitations of the Grignard route, particularly concerning salt byproducts and sensitivity, several alternative organometallic pathways have been developed, leveraging transmetalation or alkyl exchange reactions. These methods align with emerging synthesis strategies focusing on precursor design and atom economy [1] [7].
Sodium-Based Alkylation:Employing sodium metal or sodium hydride as a base offers a salt-free alternative. In this method, indium metal or indium trichloride reacts with diethylmercury or triethylaluminum in the presence of sodium:In + 3 Et₂Hg + 2 Na → InEt₃ + 2 NaEt + 3 HgWhile avoiding magnesium salts, this route introduces highly toxic mercury or requires handling pyrophoric triethylaluminum (Et₃Al), presenting significant safety and environmental hazards. Furthermore, the mercury amalgamation step requires careful control to prevent indium consumption and requires efficient mercury removal from the product, often necessitating complex purification protocols. The yield can be high (>80%), but the toxicity severely limits its utility [1] [7].
Transmetalation with Organolithium Reagents:Using organolithium compounds (EtLi) offers faster reaction kinetics and potentially higher yields compared to Grignard reagents:InCl₃ + 3 EtLi → InEt₃ + 3 LiClWhile still generating lithium chloride salts, their lower solubility in ethereal solvents compared to MgBr₂ can sometimes simplify filtration. However, EtLi is significantly more pyrophoric and reactive than EtMgBr, demanding even more stringent exclusion of air and moisture and specialized handling equipment due to the risk of spontaneous ignition upon contact with air. This method is often favored for smaller scale, high-purity syntheses where the reactivity can be tightly controlled [1] [10].
Reductive Ethylation with Ethyl Halides:Direct reaction of indium metal with ethyl iodide (EtI) can occur, particularly under activation or catalysis:2 In + 6 EtI → 2 InEt₃ + 3 I₂This reaction is typically slow and inefficient at room temperature. However, activation methods such as ultrasonic irradiation, the use of indium amalgams, or catalytic amounts of mercury or lead salts can significantly enhance the reaction rate. A major drawback is the co-production of iodine, which can react with the product TEI, requiring efficient scavenging or continuous removal strategies. Modifications using ethyl bromide and zinc or copper catalysts have been explored to improve practicality, though yields often remain moderate [1] .
Table 2: Comparison of Alternative Synthetic Pathways for InEt₃
Method | Key Reaction | Advantages | Disadvantages | Typical Yield (%) |
---|---|---|---|---|
Na/Et₂Hg | In + 3 Et₂Hg + 2 Na → InEt₃ + 2 NaEt + 3 Hg | Salt-free; High purity possible | Extreme Hg toxicity; Hazardous Na; Costly Hg removal | 70-85 |
EtLi Transmetalation | InCl₃ + 3 EtLi → InEt₃ + 3 LiCl | Faster kinetics; Potentially purer | EtLi highly pyrophoric; LiCl filtration; High cost | 75-90 |
Reductive Ethylation | 2 In + 6 EtI → 2 InEt₃ + 3 I₂ | Uses In metal; Simple reagents | Slow; I₂ co-product (reacts with InEt₃); Low yield | 40-65 |
Alkylaluminum Routes | InX₃ + Et₃Al → InEt₃ + AlX₃ (X=Cl, Br) | Commercially scalable potential | Et₃Al pyrophoricity; Difficult AlX₃ separation | 60-80 |
The alkylaluminum route (e.g., InCl₃ + Et₃Al → InEt₃ + AlCl₃
) represents a particularly important alternative with industrial relevance. While generating aluminum chloride as a byproduct, the reaction benefits from the commercial availability of triethylaluminum (TEAL) and its high ethyl group transfer efficiency. The key challenge lies in the efficient separation of volatile InEt₃ from the less volatile AlCl₃ (or complexes thereof like Al₂Et₃Cl₃) and any unreacted TEAL. This is typically achieved through fractional distillation under reduced pressure, exploiting the significant vapor pressure difference. The reaction often employs hydrocarbon solvents and may utilize stoichiometric adjustments or catalysts to minimize the formation of mixed alkyl-halide species (e.g., InEt₂Cl) and ensure complete conversion [1] [10].
Transitioning from batch laboratory synthesis to cost-effective, continuous large-scale production of high-purity TEI necessitates catalytic approaches. These methods focus on regenerating the active alkylating agent in situ or facilitating the direct ethylation of indium metal or its simple compounds with minimal stoichiometric byproducts [8] [9].
Continuous Transmetalation Catalysis:This strategy builds upon the alkylaluminum route but introduces a catalytic cycle. A key reaction involves the ethylation of InCl₃ using TEAL:InCl₃ + Et₃Al → InEt₃ + AlCl₃The deactivation step is the formation of AlCl₃. To achieve catalysis, AlCl₃ must be regenerated back to Et₃Al. This is accomplished by reacting AlCl₃ with an ethyl donor (D) under the reaction conditions:AlCl₃ + 3 D-Et → Et₃Al + 3 D-ClEffective ethyl donors (D-Et) include diethylzinc (Et₂Zn), ethylsodium (EtNa), or ethylmagnesium halides (EtMgX). The overall catalytic cycle becomes:InCl₃ + 3 D-Et → InEt₃ + 3 D-Clwhere the alkyl donor D-Et is regenerated from D-Cl in a separate step, often using ethylene and hydrogen (e.g., for Et₂Zn via the Ethyl Corporation process) or reaction with additional organometallic reagents. This approach significantly reduces the stoichiometric consumption of expensive or hazardous alkyl metals. However, it requires sophisticated engineering for continuous operation, separation, and catalyst/alkyl donor regeneration. Impurities from the regeneration cycle (e.g., ZnCl₂, MgCl₂, NaCl) must be efficiently removed from the TEI product stream [8] [9].
Electrochemical Synthesis:Electrochemical methods represent a promising green alternative by utilizing electrons as the primary reagent. A common approach involves the electroreduction of indium electrodes in a solution containing an ethyl source, typically ethyl bromide or iodide, and a supporting electrolyte:Anode: 3/2 Br₂ + 3e⁻ → 3 Br⁻
(if using a sacrificial anode)Cathode: In³⁺ + 3e⁻ → In
(followed by In + 3 EtBr → InEt₃ + 3/2 Br₂
)Or a combined process:In³⁺ + 3 EtBr + 3e⁻ → InEt₃ + 3 Br⁻The efficiency of this process hinges on several factors: electrode material and potential, solvent/electrolyte system (often non-aqueous like DMF or acetonitrile), the concentration and nature of the ethyl halide, and cell design (e.g., divided vs. undivided cells). Challenges include preventing the reduction of the ethyl halide at the cathode (leading to ethane and butane instead of alkylation), anodic oxidation of the product TEI, and managing the resistivity and stability of the electrolyte. Catalytic mediators (e.g., nickel or palladium complexes) are sometimes employed to lower overpotentials and improve selectivity for the desired alkylindium formation. While still primarily at the research stage for TEI, electrochemical routes offer potential for improved atom economy and reduced hazardous waste generation compared to stoichiometric organometallic routes [8] [9] [10].
Catalytic Dehydrogenative Coupling:This conceptually elegant approach aims to couple indium hydride (InH₃), generated in situ, with ethylene:InH₃ + 3 CH₂=CH₂ → InEt₃However, InH₃ itself is highly unstable and difficult to handle. The practical implementation involves generating indium hydride species catalytically from indium metal or simple salts (e.g., InCl₃) using hydrogen donors (e.g., silanes like PhSiH₃, or H₂ under pressure) in the presence of ethylene and a catalyst. Suitable catalysts are often late transition metal complexes (e.g., based on Pd, Pt, Rh) or radical initiators. The mechanism likely involves steps such as:
InCl₃ + 3/2 H₂ → InH₃ + 3 HCl
(catalyzed by metal complex)InH₃ + 3 CH₂=CH₂ → InEt₃
Table 3: Catalytic/Continuous Methods for Large-Scale InEt₃ Production
Method | Core Principle | Catalyst/Key Component | Scale-Up Advantages | Major Technical Challenges |
---|---|---|---|---|
Continuous Transmetalation | Catalytic alkyl group transfer from regenerable donor | Et₂Zn, EtMgBr, EtNa; Regeneration unit | Reduced stoichiometric Al usage; Continuous flow | Complex separation (InEt₃/D-Cl); Regeneration efficiency; Impurities |
Electrochemical | e⁻ as reagent; In³⁺ reduction + ethylation | Electrodes (In, Pt, C); Mediators | Minimal salt waste; Potential for green process | Low CE*; Electrode passivation; Solvent stability; Product oxidation |
Dehydrogenative Coupling | In-H + C₂H₄ → InEt₃ (catalyzed) | Pd, Pt complexes; Radical initiators | Atom economical; H₂ as only byproduct | In-H instability; Low selectivity to InEt₃; Catalyst lifetime |
*CE: Current Efficiency
Continuous-flow reactor design is paramount for implementing these catalytic and electrochemical strategies industrially. Microreactor or tubular reactor systems offer advantages such as precise temperature control, efficient mass transfer, reduced reaction volume (improving safety for pyrophoric materials), and easier integration with continuous separation techniques like membrane filtration, extraction, or distillation. Process Analytical Technology (PAT) tools (e.g., inline FTIR, Raman spectroscopy) are crucial for real-time monitoring of key reaction parameters (concentrations, potential/current) and product quality, enabling rapid feedback control. Managing the Schlenk equilibrium (e.g., 2 InEt₃ ⇌ In₂Et₆
) and preventing thermal decomposition (InEt₃ → In metal + hydrocarbons
) are critical considerations in reactor and process design to ensure consistent product quality and prevent fouling or blockages [8] [9] [10].
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